Cas no 2460285-45-2 (1,2-Ethanediamine, 1,2-di-2-naphthalenyl-, (1R,2R)-)

1,2-Ethanediamine, 1,2-di-2-naphthalenyl-, (1R,2R)- 化学的及び物理的性質
名前と識別子
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- 1,2-Ethanediamine, 1,2-di-2-naphthalenyl-, (1R,2R)-
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- インチ: 1S/C22H20N2/c23-21(19-11-9-15-5-1-3-7-17(15)13-19)22(24)20-12-10-16-6-2-4-8-18(16)14-20/h1-14,21-22H,23-24H2/t21-,22-/m1/s1
- InChIKey: FAHMSYSXFWQYOW-FGZHOGPDSA-N
- ほほえんだ: C1([C@H]([C@H](N)C2C=CC3=CC=CC=C3C=2)N)=CC2C(=CC=CC=2)C=C1
1,2-Ethanediamine, 1,2-di-2-naphthalenyl-, (1R,2R)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj2159-100mg |
1,2-Ethanediamine, 1,2-di-2-naphthalenyl-, (1R,2R)- |
2460285-45-2 | 95% | 100mg |
¥0.0 | 2024-07-19 |
1,2-Ethanediamine, 1,2-di-2-naphthalenyl-, (1R,2R)- 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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1,2-Ethanediamine, 1,2-di-2-naphthalenyl-, (1R,2R)-に関する追加情報
1,2-Ethanediamine, 1,2-di-2-naphthalenyl-, (1R,2R)-
The compound 1,2-Ethanediamine, 1,2-di-2-naphthalenyl-, (1R,2R)- with CAS No. 2460-285-45-2 is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of ethanediamine, a simple diamine with two amino groups attached to a two-carbon chain. However, the substitution of both amino groups with naphthalenyl groups introduces unique electronic and structural properties that make it valuable for various applications.
The naphthalenyl substituents attached to the ethanediamine backbone are aromatic heterocycles consisting of two fused benzene rings. These groups contribute to the compound's stability and enhance its ability to participate in π-π interactions, which are critical in many chemical reactions and material assemblies. The stereochemistry of the compound is defined by its (1R,2R) configuration, which refers to the spatial arrangement of the substituents around the chiral centers at positions 1 and 2 of the ethane chain.
Recent studies have highlighted the potential of 1,2-Ethanediamine, 1,2-di-2-naphthalenyl-, (1R,2R)- as a building block in the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The ability of this compound to act as a ligand for metal ions has been extensively explored due to its unique combination of donor atoms and aromaticity. For instance, researchers have demonstrated that this compound can coordinate with transition metals like copper and zinc to form porous MOFs with high surface areas and selectivities for gas adsorption.
In addition to its role in materials science, 1,2-Ethanediamine, 1,2-di-2-naphthalenyl-, (1R,2R)- has shown promise in catalysis. The compound's chiral centers make it an excellent candidate for asymmetric catalysis applications. Recent experiments have shown that when used as a chiral ligand in palladium-catalyzed cross-coupling reactions, it can induce high enantioselectivity in the formation of complex organic molecules.
The synthesis of 1,2-Ethanediamine, 1,2-di-2-naphthalenyl-, (1R,2R)- typically involves multi-step processes that require precise control over stereochemistry. One common approach involves the coupling of naphthalene derivatives with an ethylenediamine backbone under specific reaction conditions. The stereochemical outcome is often influenced by the choice of reagents and reaction conditions during the synthesis process.
From an environmental standpoint, researchers have also investigated the biodegradability and toxicity of 1,
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